2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid
Overview
Description
2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid is a complex organic compound with the molecular formula C18H17N3O5 and a molecular weight of 355.34 g/mol . It is also known by its systematic name, 1,2-Benzenedicarboxylic acid, 1-[2-[1,4-dioxo-4-(phenylamino)butyl]hydrazide] . This compound is characterized by its unique structure, which includes an anilino group, a hydrazino group, and a benzoic acid moiety.
Preparation Methods
The synthesis of 2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-anilino-4-oxobutanoic acid with hydrazine to form the hydrazino intermediate. This intermediate is then reacted with 2-carboxybenzoyl chloride under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the anilino or hydrazino groups, where nucleophiles such as halides or amines replace the existing substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzoic acid derivatives and hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It is used in the development of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and anilino groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.
Comparison with Similar Compounds
2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid can be compared with similar compounds such as:
1,2-Benzenedicarboxylic acid derivatives: These compounds share the benzoic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Hydrazino compounds: Compounds with hydrazino groups exhibit similar reactivity and can be used in similar applications, but their overall structure and properties may differ.
Anilino compounds: These compounds contain an anilino group and are often studied for their biological activities, but their specific effects and applications can vary based on their overall structure.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[[(4-anilino-4-oxobutanoyl)amino]carbamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-15(19-12-6-2-1-3-7-12)10-11-16(23)20-21-17(24)13-8-4-5-9-14(13)18(25)26/h1-9H,10-11H2,(H,19,22)(H,20,23)(H,21,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDNPXDTAMOWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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